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Compound of Interest

2-(Bromomethyl)-2,3-dihydro-1H-
Compound Name:
indene

Cat. No.: B1289450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a halogenated derivative
of the indane scaffold. The indane core is a recurring motif in medicinal chemistry, and its
derivatives have shown significant potential in drug discovery, particularly in the development of
novel therapeutic agents.

Core Molecular Structure and Properties

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a bicyclic
aromatic hydrocarbon with a bromomethyl substituent on the five-membered ring. The
confirmed Chemical Abstracts Service (CAS) number for this compound is 348080-87-5.[1]

Table 1: Key Molecular and Physical Properties
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Property Value Source

Molecular Formula C1oH11Br [1]

Molecular Weight 211.10 g/mol [1]
2-(Bromomethyl)-2,3-dihydro-

IUPAC Name _ N/A
1H-indene

Synonyms 2-Bromomethylindane [1]

CAS Number 348080-87-5 [1]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (*H NMR, 3C NMR, IR, Mass
Spectrometry) for 2-(Bromomethyl)-2,3-dihydro-1H-indene is not readily available in the
public domain. However, based on the known spectra of related indane derivatives and general
principles of spectroscopy, the expected spectral characteristics can be predicted.

'H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic
protons on the benzene ring, as well as signals for the benzylic protons and the protons on the
five-membered ring, including the bromomethyl group.

13C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons
and the aliphatic carbons of the indane skeleton. The carbon of the bromomethyl group would
appear in the aliphatic region, shifted downfield due to the electronegativity of the bromine
atom.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for
C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic
ring. A key feature would be the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a
characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single
bromine atom.

Potential Synthesis Protocols
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While a specific, detailed experimental protocol for the synthesis of 2-(Bromomethyl)-2,3-
dihydro-1H-indene (CAS 348080-87-5) is not explicitly described in readily available literature,
a plausible synthetic route can be proposed based on established organic chemistry reactions.
A common method for the preparation of such a compound would involve the bromination of
the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol.

Proposed Synthetic Pathway:

@3-Dihydro-1H-indene-2-carboxylic acid Reduction (€.g., LiAIH4 (2,3-Dihydro-lH-inden-z-yI)methanoD Bromination (e.g., PBI3, HBN) | 2-(Bromomethyl)-2,3-dihydro-1H-indene

Click to download full resolution via product page
A potential synthetic route.
Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid

The commercially available 2,3-dihydro-1H-indene-2-carboxylic acid can be reduced to (2,3-
dihydro-1H-inden-2-yl)methanol. A common and effective reducing agent for this transformation
is lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like diethyl ether or
tetrahydrofuran (THF).

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

The resulting alcohol can then be converted to the target compound, 2-(bromomethyl)-2,3-
dihydro-1H-indene, via a nucleophilic substitution reaction. Reagents commonly used for this
type of bromination include phosphorus tribromide (PBrs3) or hydrobromic acid (HBr).

Potential Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure™ in medicinal
chemistry due to its ability to bind to multiple biological targets. Various derivatives of this
scaffold have been investigated for a range of therapeutic applications.

Anticancer Activity:
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Several studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent

anticancer agents. A notable mechanism of action for some of these compounds is the

inhibition of tubulin polymerization.

By binding to the colchicine site on tubulin, these molecules

disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle
arrest and apoptosis in cancer cells. This makes the indane scaffold a promising starting point

for the development of novel antim

itotic drugs.

Logical Flow of Drug Discovery Interest:
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Rationale for interest in indene derivatives.
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The bromomethyl group in 2-(bromomethyl)-2,3-dihydro-1H-indene provides a reactive
handle for further chemical modifications, allowing for the synthesis of a diverse library of
compounds for structure-activity relationship (SAR) studies. This makes it a valuable
intermediate for the development of new drug candidates targeting various diseases.

Conclusion

2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable chemical entity with significant
potential in synthetic and medicinal chemistry. While detailed experimental data for this specific
compound is limited in publicly accessible sources, its structural relationship to biologically
active indane derivatives suggests it is a promising building block for the development of novel
therapeutics, particularly in the field of oncology. Further research to fully characterize this
compound and explore its reactivity and biological profile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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